

How to troubleshoot poor peak resolution in SEPHADEX G-150 chromatography

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Compound of Interest

Compound Name: SEPHADEX G-150

Cat. No.: B1170174

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Technical Support Center: SEPHADEX G-150 Chromatography

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak resolution in **SEPHADEX G-150** chromatography.

Troubleshooting Guide

This section offers detailed answers to specific problems you may encounter during your size-exclusion chromatography experiments.

Q1: My peaks are broad and not well-separated. What are the most common causes and how can I fix this?

Poor peak resolution, often seen as broad peaks, can stem from several factors related to your column, sample, or running conditions. The primary causes of peak broadening include issues with column packing, incorrect flow rates, and characteristics of the sample itself.

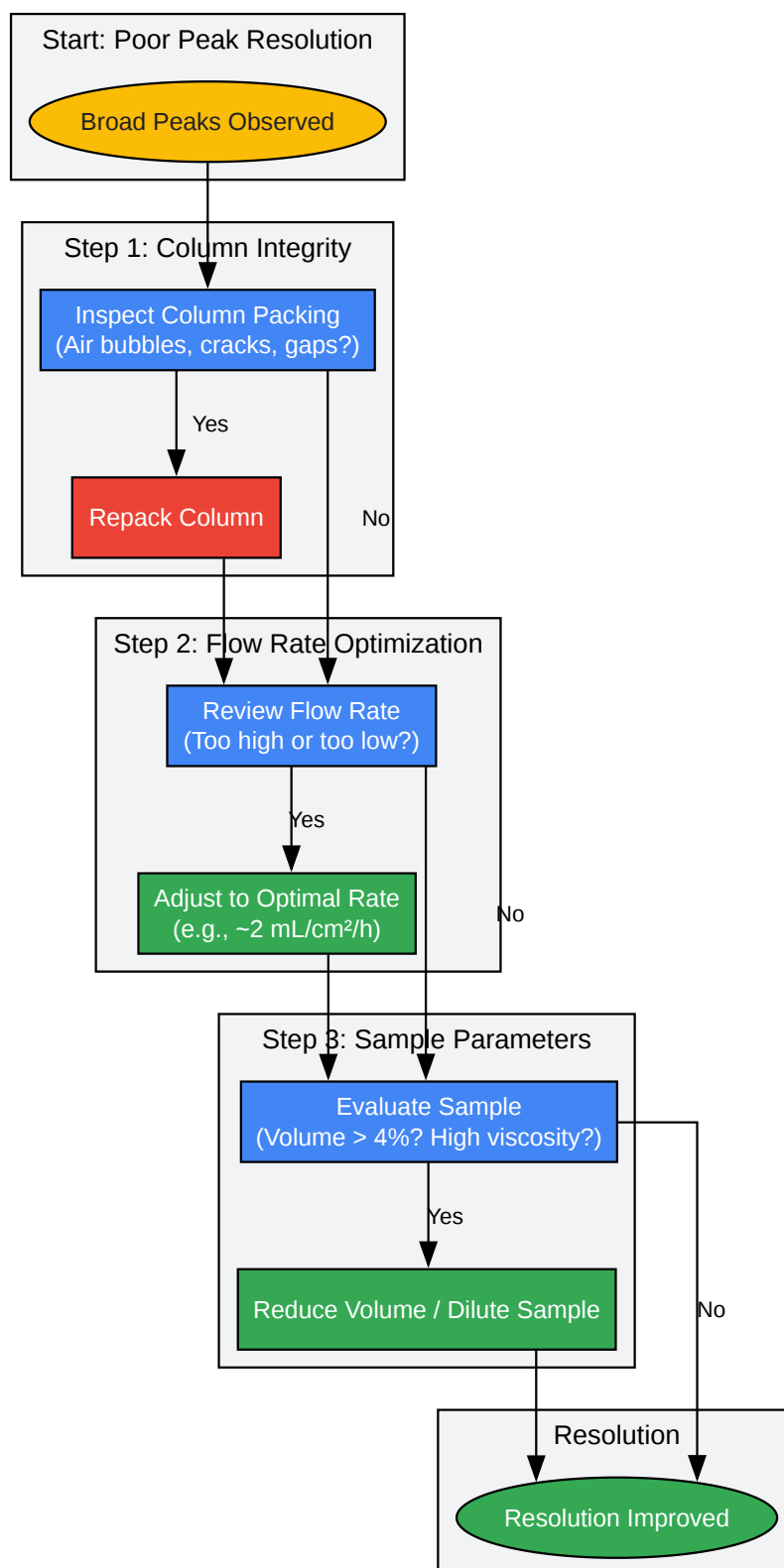
Key Troubleshooting Steps:

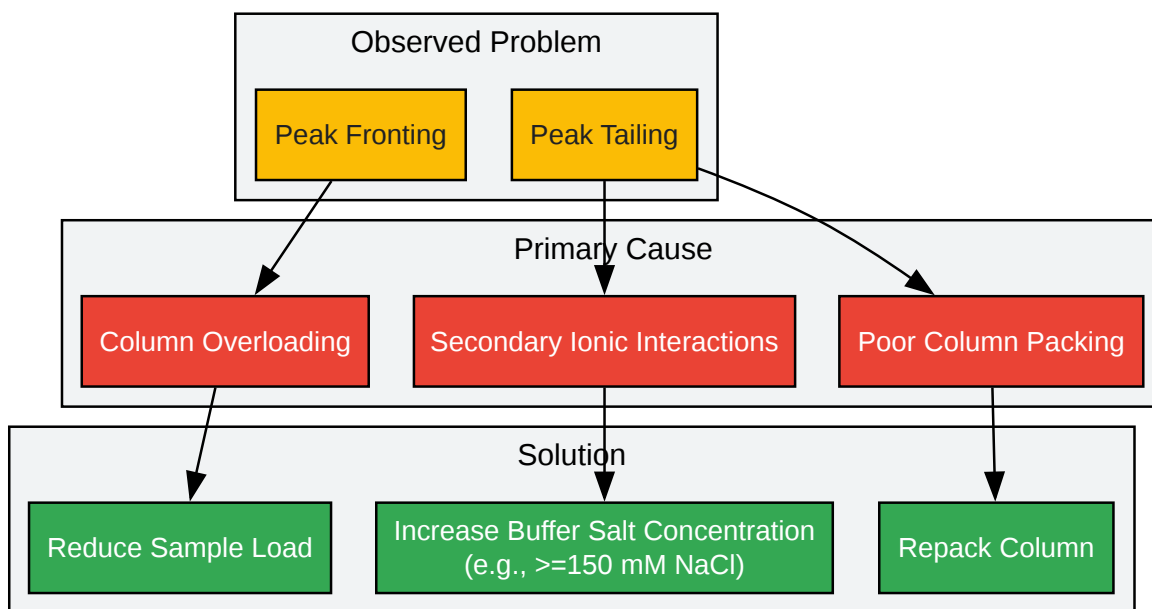
- **Evaluate Column Packing:** A poorly packed column is a frequent cause of peak broadening due to uneven flow paths.^[1] Ensure your column is packed uniformly without any air

bubbles, cracks, or gaps at the inlet.[\[2\]](#)[\[3\]](#) If you suspect poor packing, it may be necessary to repack the column.[\[3\]](#)

- Optimize the Flow Rate: The flow rate has a significant impact on resolution.[\[4\]](#)[\[5\]](#)
 - Too high: A flow rate that is too fast may not allow sufficient time for molecules to diffuse into and out of the pores of the Sephadex beads, leading to poor separation.[\[6\]](#)
 - Too low: An excessively slow flow rate can lead to peak broadening due to longitudinal diffusion.[\[6\]](#)[\[7\]](#)
 - Recommendation: For **Sephadex G-150**, which is a softer gel, lower flow rates are generally recommended to achieve optimal resolution.[\[4\]](#) A good starting point for protein separations is a flow rate that results in a linear flow of approximately 2 mL/cm²/h.[\[4\]](#)[\[5\]](#)
- Check Sample Volume and Concentration:
 - Sample Volume: For high-resolution separations, the applied sample volume should be small, typically between 0.5% and 4% of the total column volume.[\[1\]](#)[\[8\]](#)[\[9\]](#) Larger volumes will result in broader peaks.
 - Sample Concentration and Viscosity: The sample should be fully dissolved, and any particulate matter should be removed by centrifugation or filtration before application.[\[10\]](#) [\[11\]](#) High sample viscosity, which can be caused by high protein concentrations (e.g., above 70 mg/mL), can lead to an irregular flow pattern and skewed, broad peaks.[\[6\]](#)[\[9\]](#)[\[10\]](#) If your sample is highly viscous, consider diluting it.

Troubleshooting Workflow for Peak Broadening





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